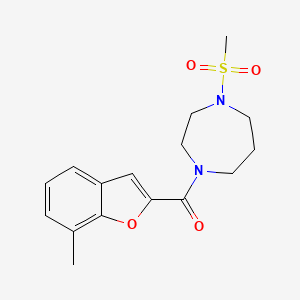![molecular formula C18H17FN2O2 B7535391 2-(2-cyanophenoxy)-N-[1-(4-fluorophenyl)ethyl]propanamide](/img/structure/B7535391.png)
2-(2-cyanophenoxy)-N-[1-(4-fluorophenyl)ethyl]propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-cyanophenoxy)-N-[1-(4-fluorophenyl)ethyl]propanamide, also known as FCPA, is a compound that has been extensively studied for its potential use in scientific research. It is a synthetic compound that is commonly used as a tool in neuroscience research to study the function of specific receptors in the brain.
Wirkmechanismus
The mechanism of action of 2-(2-cyanophenoxy)-N-[1-(4-fluorophenyl)ethyl]propanamide involves its binding to the allosteric site of mGluR5, which inhibits the receptor's activity. This leads to a decrease in the release of glutamate, a neurotransmitter that is involved in many brain functions. By inhibiting mGluR5, 2-(2-cyanophenoxy)-N-[1-(4-fluorophenyl)ethyl]propanamide can modulate the activity of various brain circuits and affect behavior.
Biochemical and Physiological Effects:
2-(2-cyanophenoxy)-N-[1-(4-fluorophenyl)ethyl]propanamide has been shown to have a number of biochemical and physiological effects in animal models. It has been found to improve cognitive function in rats, reduce anxiety-like behavior in mice, and decrease drug-seeking behavior in rats. 2-(2-cyanophenoxy)-N-[1-(4-fluorophenyl)ethyl]propanamide has also been shown to have neuroprotective effects in animal models of Parkinson's disease and traumatic brain injury.
Vorteile Und Einschränkungen Für Laborexperimente
2-(2-cyanophenoxy)-N-[1-(4-fluorophenyl)ethyl]propanamide has several advantages as a research tool. It is highly selective for mGluR5 and does not interact with other receptors in the brain. It is also stable and can be easily administered to animals. However, 2-(2-cyanophenoxy)-N-[1-(4-fluorophenyl)ethyl]propanamide has some limitations as well. It can be toxic at high doses and may have off-target effects at concentrations that are too low to affect mGluR5. Additionally, 2-(2-cyanophenoxy)-N-[1-(4-fluorophenyl)ethyl]propanamide's effects may vary depending on the animal species and the experimental conditions.
Zukünftige Richtungen
There are several future directions for research on 2-(2-cyanophenoxy)-N-[1-(4-fluorophenyl)ethyl]propanamide. One area of interest is the role of mGluR5 in addiction and substance abuse. 2-(2-cyanophenoxy)-N-[1-(4-fluorophenyl)ethyl]propanamide has been shown to reduce drug-seeking behavior in animal models, suggesting that it may be a potential treatment for addiction. Another area of interest is the use of 2-(2-cyanophenoxy)-N-[1-(4-fluorophenyl)ethyl]propanamide in the treatment of neurodegenerative diseases such as Parkinson's disease. 2-(2-cyanophenoxy)-N-[1-(4-fluorophenyl)ethyl]propanamide's neuroprotective effects make it a promising candidate for further research in this area. Finally, researchers may explore the use of 2-(2-cyanophenoxy)-N-[1-(4-fluorophenyl)ethyl]propanamide in combination with other drugs to enhance its therapeutic effects and reduce its toxicity.
Synthesemethoden
The synthesis of 2-(2-cyanophenoxy)-N-[1-(4-fluorophenyl)ethyl]propanamide involves the reaction of 2-cyanophenol with 1-(4-fluorophenyl)ethylamine in the presence of a base and a coupling agent. The resulting intermediate is then reacted with propanoyl chloride to form 2-(2-cyanophenoxy)-N-[1-(4-fluorophenyl)ethyl]propanamide. The purity of the synthesized 2-(2-cyanophenoxy)-N-[1-(4-fluorophenyl)ethyl]propanamide can be confirmed by thin-layer chromatography and nuclear magnetic resonance spectroscopy.
Wissenschaftliche Forschungsanwendungen
2-(2-cyanophenoxy)-N-[1-(4-fluorophenyl)ethyl]propanamide is a potent and selective antagonist of the metabotropic glutamate receptor 5 (mGluR5). This receptor is involved in a variety of physiological and pathological processes, including learning and memory, anxiety, depression, and addiction. 2-(2-cyanophenoxy)-N-[1-(4-fluorophenyl)ethyl]propanamide has been used in several studies to investigate the role of mGluR5 in these processes.
Eigenschaften
IUPAC Name |
2-(2-cyanophenoxy)-N-[1-(4-fluorophenyl)ethyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN2O2/c1-12(14-7-9-16(19)10-8-14)21-18(22)13(2)23-17-6-4-3-5-15(17)11-20/h3-10,12-13H,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMAPPVRPHUKROF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)F)NC(=O)C(C)OC2=CC=CC=C2C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-cyanophenoxy)-N-[1-(4-fluorophenyl)ethyl]propanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl}benzamide](/img/structure/B7535337.png)
![N-[1-[(3,4-difluorophenyl)methyl]piperidin-4-yl]-2-(methoxymethyl)-1,3-thiazole-4-carboxamide](/img/structure/B7535338.png)
![N-[4-(1,3-dihydro-2-benzofuran-5-yl)-1,3-thiazol-2-yl]pyridine-3-carboxamide](/img/structure/B7535349.png)
![N-[2-(dimethylamino)-2-(4-methoxyphenyl)ethyl]-2-(trifluoromethyl)benzenesulfonamide](/img/structure/B7535354.png)
![N-(4-pyridin-3-yl-1,3-thiazol-2-yl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B7535366.png)
![N-(2-chloro-4-fluorophenyl)-2-[(4-methylphenyl)methylamino]propanamide](/img/structure/B7535369.png)
![1-(4-chlorophenyl)-N-[(2-methoxyphenyl)methyl]-1-phenylmethanamine](/img/structure/B7535374.png)
![2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-N-(2,3,4-trifluorophenyl)propanamide](/img/structure/B7535383.png)
![2-Bicyclo[2.2.1]hept-5-enyl-(4-phenylpiperazin-1-yl)methanone](/img/structure/B7535399.png)
![1-[(1-Benzylpiperidin-4-yl)methyl]-3-(4,5-dimethyl-1,3-oxazol-2-yl)urea](/img/structure/B7535405.png)
![1-(4,5-Dimethyl-1,3-oxazol-2-yl)-3-[1-(pyridin-2-ylmethyl)piperidin-4-yl]urea](/img/structure/B7535408.png)

